molecular formula C64H111N3O26S2 B12427417 Ald-Ph-amido-PEG23-OPSS

Ald-Ph-amido-PEG23-OPSS

Cat. No.: B12427417
M. Wt: 1402.7 g/mol
InChI Key: YLULMOFZKSBCGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-amido-PEG23-OPSS involves multiple steps, starting with the preparation of the polyethylene glycol chain. The polyethylene glycol chain is then functionalized with an aldehyde group and a phenylamido group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-amido-PEG23-OPSS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ald-Ph-amido-PEG23-OPSS is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Ald-Ph-amido-PEG23-OPSS functions as a cleavable linker in antibody-drug conjugates. The orthopyridyl disulfide group is cleaved in the reductive environment of cancer cells, releasing the cytotoxic drug. This targeted release minimizes damage to healthy tissues and enhances the therapeutic efficacy of the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-Ph-amido-PEG23-OPSS is unique due to its optimal length, which provides a balance between solubility, stability, and cleavability. This makes it particularly suitable for use in antibody-drug conjugates, where precise control over drug release is crucial .

Properties

Molecular Formula

C64H111N3O26S2

Molecular Weight

1402.7 g/mol

IUPAC Name

4-formyl-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C64H111N3O26S2/c68-59-60-4-6-61(7-5-60)64(70)67-11-13-72-15-17-74-19-21-76-23-25-78-27-29-80-31-33-82-35-37-84-39-41-86-43-45-88-47-49-90-51-53-92-55-57-93-56-54-91-52-50-89-48-46-87-44-42-85-40-38-83-36-34-81-32-30-79-28-26-77-24-22-75-20-18-73-16-14-71-12-10-65-62(69)8-58-94-95-63-3-1-2-9-66-63/h1-7,9,59H,8,10-58H2,(H,65,69)(H,67,70)

InChI Key

YLULMOFZKSBCGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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